C.I.Acid Brown 299
Description
C.I. Acid Brown 299 is a synthetic acid dye primarily used in textile and leather industries for coloring protein-based fibers such as wool, silk, and nylon. Acid dyes are characterized by their water solubility, anionic nature, and affinity for cationic sites on fibers. These dyes exhibit moderate to high lightfastness and washfastness, depending on their molecular architecture and metal coordination.
C.I. Acid Brown 299 is likely optimized for applications requiring neutral pH conditions and compatibility with mixed-fiber substrates.
Properties
CAS No. |
12234-79-6 |
|---|---|
Molecular Formula |
C26H20ClN5O4 |
Synonyms |
C.I.Acid Brown 299 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize C.I. Acid Brown 299, we compare it with two structurally and functionally related acid dyes: C.I. Acid Brown 290 and C.I. Acid Red 299 .
Table 1: Comparative Analysis of C.I. Acid Brown 299 and Analogues
Key Findings from Research
Structural and Functional Contrasts: C.I. Acid Brown 290 is a well-characterized metal-complex dye with documented use in textiles. Its structure likely includes chromium or cobalt coordination, enhancing lightfastness but limiting biodegradability . In contrast, C.I. Acid Brown 299’s inferred azo structure (without metal) may prioritize solubility and fiber penetration over fastness. Studies show its high decolorization efficiency (85–92%) using PEG/PVP copolymer composites, suggesting that similar adsorbents could be effective for Acid Brown 299 in wastewater treatment .
Performance in Industrial Applications :
- Acid Brown dyes like C.I. Acid Brown 290 and 299 are optimized for fiber affinity, whereas Acid Red 299 is studied for environmental remediation. This highlights a divergence in design: Acid Brown dyes prioritize color retention, while Acid Red 299 is evaluated for ease of removal .
- Decolorization studies for Acid Red 299 reveal that adsorption efficiency depends on copolymer composition (e.g., PT11-PT89 gels), implying that Acid Brown 299’s removal would require tailored adsorbents based on its molecular weight and charge density .
Environmental and Regulatory Considerations: Metal-complex dyes (e.g., Acid Brown 290) face stricter regulations due to heavy metal content, whereas non-metallic dyes like Acid Brown 299 may comply with eco-label standards (e.g., OEKO-TEX®). However, azo dyes require monitoring for carcinogenic aromatic amine byproducts .
Q & A
Basic Research Questions
Q. What are the key structural characteristics of C.I. Acid Brown 299, and how do they influence its dyeing properties?
- Methodological Answer : Perform spectroscopic characterization using nuclear magnetic resonance (NMR) and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify functional groups (e.g., sulfonic acid groups) and molecular weight. Correlate structural features (e.g., hydrophilicity, charge distribution) with dye-substrate interactions using adsorption isotherm studies under controlled pH and ionic strength conditions .
Q. What methodologies are recommended for synthesizing C.I. Acid Brown 299 with high purity?
- Methodological Answer : Optimize synthesis via diazotization and coupling reactions under controlled temperature (0–5°C for diazo formation) and pH (acidic for coupling). Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization in ethanol-water mixtures. Validate purity via elemental analysis and Fourier-transform infrared spectroscopy (FTIR) .
Q. What are the optimal conditions for characterizing the solubility profile of C.I. Acid Brown 299 in different solvents?
- Methodological Answer : Conduct solubility tests in polar (water, ethanol) and nonpolar solvents (toluene) at varying temperatures (25–80°C). Use UV-Vis spectroscopy to quantify solubility by measuring absorbance at λmax. Analyze trends using Hansen solubility parameters to predict solvent compatibility .
Advanced Research Questions
Q. How can researchers assess the pH-dependent stability of C.I. Acid Brown 299 in aqueous solutions?
- Methodological Answer : Design a stability study with buffered solutions (pH 2–12) under accelerated aging conditions (e.g., 40°C for 72 hours). Monitor degradation kinetics via HPLC-MS to identify breakdown products (e.g., desulfonation products). Use Arrhenius plots to extrapolate shelf-life under ambient conditions .
Q. What statistical approaches are suitable for analyzing discrepancies in lightfastness data across studies of C.I. Acid Brown 299?
- Methodological Answer : Apply multivariate regression to account for variables such as substrate type, UV exposure intensity, and dye concentration. Use error propagation models to quantify uncertainty in reported lightfastness indices. Cross-validate findings with controlled replicate experiments to isolate confounding factors .
Q. How can spectroscopic techniques differentiate between degradation products and parent compounds in studies of C.I. Acid Brown 299?
- Methodological Answer : Combine time-resolved fluorescence spectroscopy with HPLC-MS to track temporal changes in emission spectra and molecular fragmentation patterns. Use principal component analysis (PCA) to distinguish spectral signatures of degradation intermediates from the parent compound .
Q. What experimental strategies resolve contradictions in reported adsorption efficiencies of C.I. Acid Brown 299 on protein-based substrates?
- Methodological Answer : Standardize substrate pretreatment (e.g., wool or silk degreasing) and adsorption conditions (temperature, agitation rate). Compare Langmuir vs. Freundlich isotherm models to assess binding heterogeneity. Validate results using X-ray photoelectron spectroscopy (XPS) to quantify surface-bound dye molecules .
Q. How do intermolecular interactions between C.I. Acid Brown 299 and metal ions affect its chromatic properties in complex matrices?
- Methodological Answer : Titrate dye solutions with transition metal ions (e.g., Cu²⁺, Fe³⁺) and monitor colorimetric shifts via CIELAB analysis. Use density functional theory (DFT) simulations to model chelation effects on electronic transitions. Cross-reference with inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal-dye complexes .
Methodological Considerations
- Reproducibility : Document experimental protocols in line with guidelines for analytical chemistry, including reagent sources (e.g., Sigma-Aldrich batch numbers) and instrument calibration details .
- Data Validation : Use internal standards (e.g., deuterated analogs) in HPLC-MS to correct for matrix effects. Report uncertainties in measurements (e.g., ±SD for triplicate runs) .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for aromatic amine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
